molecular formula C20H21N3O4 B13845997 {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester

{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester

Cat. No.: B13845997
M. Wt: 367.4 g/mol
InChI Key: LTPAIDGCFHWDRZ-UHFFFAOYSA-N
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Description

{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining an oxadiazole ring, a hydroxyphenyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the introduction of the hydroxyphenyl group through a substitution reaction. Finally, the carbamic acid tert-butyl ester is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of acylated phenyl derivatives.

Scientific Research Applications

{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding with biological macromolecules, while the oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carbamic acid ester moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • {4-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester
  • {4-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester

Uniqueness

{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester is unique due to the presence of the hydroxy group, which can form additional hydrogen bonds, potentially enhancing its biological activity and specificity compared to its methoxy or chloro analogs.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate

InChI

InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)23(4)15-10-8-13(9-11-15)17-21-22-18(26-17)14-6-5-7-16(24)12-14/h5-12,24H,1-4H3

InChI Key

LTPAIDGCFHWDRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O

Origin of Product

United States

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